

(S)-(+)-Canadaline-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (S)-(+)-Canadaline-d3

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For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of **(S)-(+)-Canadaline-d3**, a deuterated derivative of the tetrahydroprotoberberine (THPB) alkaloid, Canadaline. This guide covers its chemical properties, putative pharmacological profile based on related compounds, and generalized experimental protocols for its investigation.

Core Compound Data

(S)-(+)-Canadaline-d3 is a stable isotope-labeled version of (S)-(+)-Canadaline. Deuteration can potentially alter the pharmacokinetic and metabolic profiles of a drug, making such compounds valuable tools in drug development research.

Property	Value
CAS Number	2714473-99-9
Molecular Weight	372.43 g/mol
Chemical Formula	C ₂₁ H ₂₀ D ₃ NO ₅

Putative Pharmacological Profile

While specific pharmacological data for **(S)-(+)-Canadaline-d3** is not readily available, the activity of the broader class of tetrahydroprotoberberine (THPB) alkaloids, including the non-deuterated counterpart Canadaline (also known as Tetrahydroberberine), has been studied.

These compounds are known to interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors.

THPBs have shown a complex pharmacological profile, often acting as antagonists at D2 dopamine receptors while exhibiting agonist or partial agonist activity at D1 dopamine receptors[1]. Additionally, interactions with serotonin receptors, such as the 5-HT1A subtype, and sigma receptors have been reported for some THPBs[2][3][4]. This dual action on the dopaminergic system makes them interesting candidates for the development of therapeutics for neurological and psychiatric disorders, including substance use disorder[2].

The levorotatory isomers of THPBs, such as L-stepholidine, have been shown to be more potent in their interaction with dopamine receptors compared to their dextrorotatory counterparts[5].

Representative Binding Affinities of a Related THPB Alkaloid

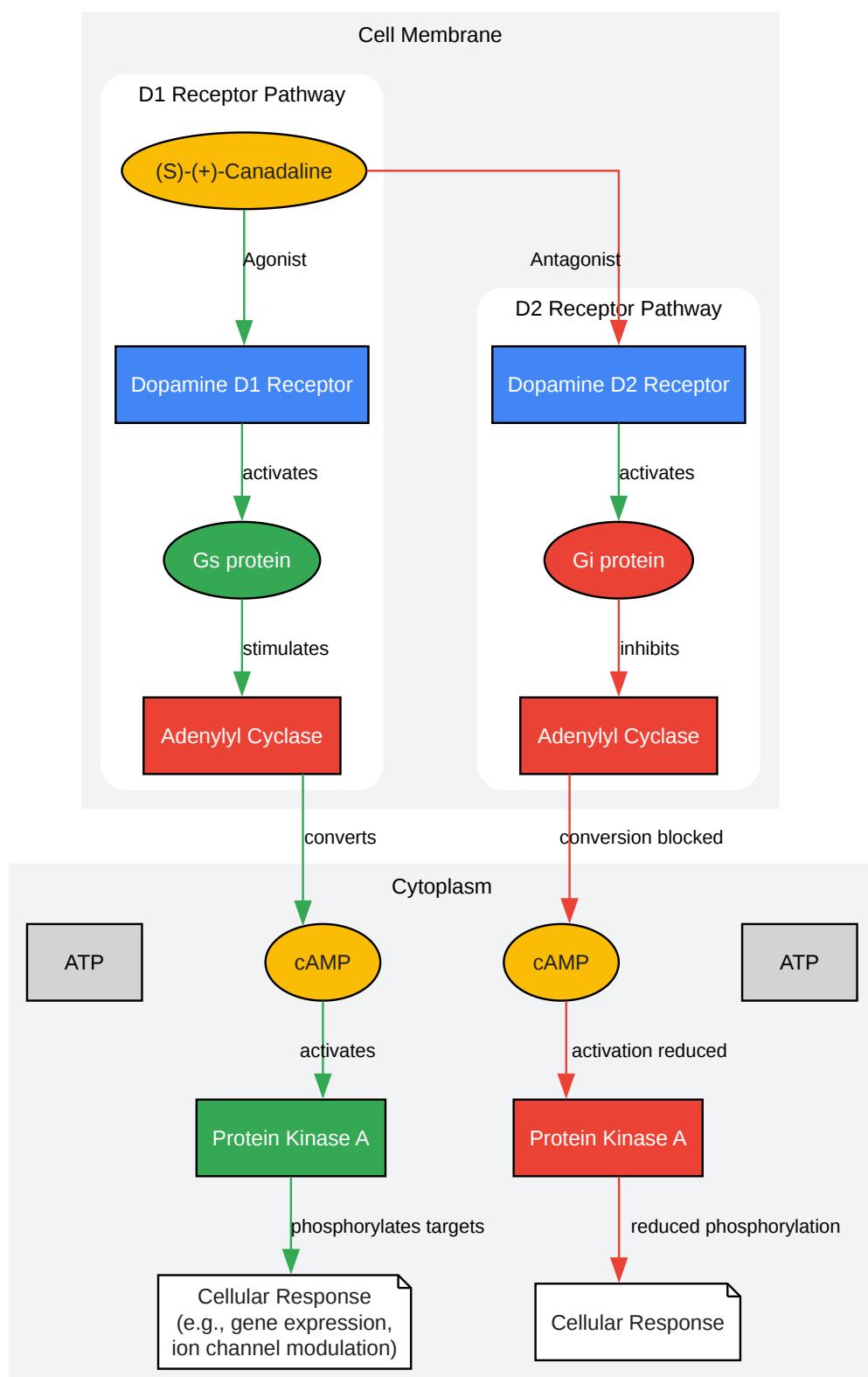
The following table presents the binding affinities (Ki) of (\pm)-stepholidine, a structurally related THPB alkaloid, for various dopamine and sigma receptors. This data can serve as a preliminary guide for the potential targets of (S)-(+)-Canadaline.

Receptor Subtype	Ki (nM)
Dopamine D1	5.6
Dopamine D2	115.5
Dopamine D3	101
Sigma σ 1	>10,000
Sigma σ 2	54

Data for (\pm)-stepholidine, adapted from literature sources.[2]

Postulated Signaling Pathways

Based on the known pharmacology of THPBs, (S)-(+)-Canadaline likely modulates downstream signaling cascades through its interaction with G-protein coupled dopamine receptors. The D1 and D2 receptors are coupled to Gs and Gi proteins, respectively, which in turn regulate the activity of adenylyl cyclase and the production of the second messenger cyclic AMP (cAMP).

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Caption: Postulated signaling pathways of (S)-(+)-Canadaline at D1 and D2 dopamine receptors.

Experimental Protocols

The following provides a generalized protocol for a competitive radioligand binding assay, a standard method to determine the binding affinity (K_i) of a compound for a specific receptor. This can be adapted to study the interaction of **(S)-(+)-Canadaline-d3** with various target receptors.

Objective

To determine the binding affinity (K_i) of **(S)-(+)-Canadaline-d3** for a specific target receptor (e.g., human dopamine D1 or D2 receptor).

Materials

- Cell membranes expressing the target human receptor subtype.
- A specific radioligand for the target receptor (e.g., [3 H]-SCH23390 for D1 receptors, [3 H]-Spiperone for D2 receptors).
- **(S)-(+)-Canadaline-d3** at a range of concentrations.
- A known non-specific binding agent (e.g., a high concentration of an unlabeled antagonist like haloperidol).
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
- 96-well microplates.
- Glass fiber filters.
- Cell harvester.
- Scintillation counter and scintillation fluid.

Procedure

- Preparation of Reagents:
 - Prepare serial dilutions of **(S)-(+)-Canadoline-d3** in the assay buffer to cover a wide concentration range (e.g., from 10^{-11} M to 10^{-5} M).
 - Prepare the radioligand solution in the assay buffer at a concentration close to its K_d value.
 - Prepare the non-specific binding control by adding a high concentration of the unlabeled antagonist to the assay buffer.
- Assay Setup:
 - In a 96-well microplate, add the following to each well in triplicate:
 - Total Binding: Assay buffer, radioligand, and cell membranes.
 - Non-specific Binding: Non-specific binding agent, radioligand, and cell membranes.
 - Competitive Binding: **(S)-(+)-Canadoline-d3** at each concentration, radioligand, and cell membranes.
- Incubation:
 - Incubate the microplate at a specific temperature (e.g., room temperature or 37°C) for a predetermined duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
- Termination of Binding and Filtration:
 - Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
 - Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

- Quantification:
 - Place the filters in scintillation vials with scintillation fluid.
 - Measure the radioactivity of each filter using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

Data Analysis

- Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
- Plot the percentage of specific binding against the logarithm of the concentration of **(S)-(+)-Canadoline-d3**.
- Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC_{50} value (the concentration of **(S)-(+)-Canadoline-d3** that inhibits 50% of the specific binding of the radioligand).
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

This technical guide provides a foundational understanding of **(S)-(+)-Canadoline-d3** for research and development purposes. Further experimental validation is necessary to fully elucidate its specific pharmacological profile.

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References

- 1. researchgate.net [researchgate.net]
- 2. lehman.edu [lehman.edu]
- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Effects of tetrahydroprotoberberines on dopamine receptor subtypes in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
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